Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate is a halogenated organic compound characterized by a phenyl ring substituted with chlorine atoms at the 3- and 4-positions, a hydroxyl group at the β-carbon, and an ethyl ester moiety. Its molecular formula is C₁₁H₁₀Cl₂O₃, and it serves as a critical intermediate in pharmaceutical and agrochemical synthesis. The compound’s bioactivity and reactivity are heavily influenced by the electron-withdrawing effects of the dichlorophenyl group and the hydrogen-bonding capacity of the hydroxyl group .
Properties
CAS No. |
62547-78-8 |
|---|---|
Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
NMTHFFXNQKDPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substitution Patterns on the Phenyl Ring
Variations in chlorine substitution positions significantly alter chemical and biological properties:
| Compound Name | Chlorine Substitution | Molecular Weight (g/mol) | Key Differences in Reactivity/Bioactivity |
|---|---|---|---|
| Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate | 2,3-dichloro | 259.09 | Higher electrophilicity due to ortho-substitution; used in pesticide synthesis |
| Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate | 3,5-dichloro | 259.09 | Symmetrical substitution enhances binding to hydrophobic enzyme pockets; agrochemical applications |
| Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate | 2,6-dichloro | 259.09 | Steric hindrance reduces nucleophilic substitution rates; antioxidant activity reported |
Key Insight : The 3,4-dichloro substitution in the target compound balances electronic effects and steric accessibility, making it versatile in medicinal chemistry for receptor-targeted applications .
Halogen Substitution (Cl vs. F, Br)
Replacing chlorine with other halogens modifies lipophilicity and metabolic stability:
| Compound Name | Halogen Substitution | Molecular Weight (g/mol) | Unique Properties |
|---|---|---|---|
| Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate | 3,4-difluoro | 214.17 | Enhanced metabolic stability due to C-F bonds; antiviral applications |
| Ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate | 3-bromo,4-chloro | 303.52 | Higher molecular weight increases lipophilicity; potential CNS drug candidate |
Key Insight : Chlorine’s balance of electronegativity and size makes it preferable for optimizing bioactivity compared to bulkier bromine or smaller fluorine .
Functional Group Modifications
The hydroxyl group’s oxidation state and ester chain length critically influence reactivity:
| Compound Name | Functional Group | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | Oxo (keto) | 257.08 | Intermediate in oxidation reactions; less bioactive due to lack of hydroxyl |
| Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate | Butanoate chain | 273.14 | Extended chain increases membrane permeability; antifungal activity |
| Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate | Amino | 272.12 | Enhanced solubility and hydrogen bonding; antimicrobial applications |
Key Insight : The hydroxyl group in the target compound provides hydrogen-bonding capacity crucial for enzyme inhibition, while the ethyl ester ensures stability during synthesis .
Non-Halogenated Analogs
Removing halogens simplifies the structure but reduces bioactivity:
| Compound Name | Substituent | Molecular Weight (g/mol) | Bioactivity |
|---|---|---|---|
| Ethyl 3-hydroxy-3-phenylpropanoate | Phenyl (no halogens) | 194.19 | Weak enzyme modulation; used as a chiral building block |
| Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate | Methyl | 208.25 | Lower electronegativity reduces receptor affinity |
Key Insight : Halogenation is critical for enhancing target specificity and potency in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
